1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine

Lipophilicity Drug design Physicochemical property

1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine (CAS 2165894-22-2) is a chiral, fluorinated heterocyclic building block that combines a piperazine ring with a stereochemically defined 4-fluorooxolane (tetrahydrofuran) moiety. The compound features a single stereochemical configuration (3R,4S) and a covalent fluorine substituent at the oxolane 4-position, characteristics that distinguish it from non-fluorinated or stereochemically undefined analogues.

Molecular Formula C8H15FN2O
Molecular Weight 174.22 g/mol
CAS No. 2165894-22-2
Cat. No. B1531585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
CAS2165894-22-2
Molecular FormulaC8H15FN2O
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2COCC2F
InChIInChI=1S/C8H15FN2O/c9-7-5-12-6-8(7)11-3-1-10-2-4-11/h7-8,10H,1-6H2/t7-,8-/m1/s1
InChIKeyXFUBSVROXNXQDL-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3R,4S)-4-Fluorooxolan-3-yl]piperazine – Chiral Fluorinated Oxolane-Piperazine Building Block


1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine (CAS 2165894-22-2) is a chiral, fluorinated heterocyclic building block that combines a piperazine ring with a stereochemically defined 4-fluorooxolane (tetrahydrofuran) moiety . The compound features a single stereochemical configuration (3R,4S) and a covalent fluorine substituent at the oxolane 4-position, characteristics that distinguish it from non-fluorinated or stereochemically undefined analogues . With a molecular formula of C₈H₁₅FN₂O and a molecular weight of 174.22 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research .

Why Generic Substitution of 1-[(3R,4S)-4-Fluorooxolan-3-yl]piperazine Fails


Generic substitution of 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine with a non-fluorinated or stereochemically undefined analogue is scientifically unsound. The (3R,4S) configuration defines a specific spatial arrangement that directly influences molecular recognition at biological targets, while the covalent fluorine atom substantially alters the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to the des-fluoro analogue . These physicochemical differences translate into distinct pharmacokinetic and pharmacodynamic profiles that cannot be assumed equivalent across in-class compounds. Procurement of a defined stereoisomer with controlled purity is therefore essential for reproducible research outcomes .

Quantitative Differentiation of 1-[(3R,4S)-4-Fluorooxolan-3-yl]piperazine vs. Closest Analogs


Lipophilicity Shift: logP 1.24 vs. -0.44 for the Non-Fluorinated Analog

The (3R,4S)-4-fluorooxolan-3-yl substitution increases logP by approximately 1.68 log units compared to the non-fluorinated oxolan-3-yl analog, reflecting a substantial gain in lipophilicity that can impact membrane permeability and non-specific protein binding . This differentiation is critical for structure-activity relationship (SAR) campaigns where precise modulation of lipophilicity is required.

Lipophilicity Drug design Physicochemical property

Hydrogen Bond Acceptor Count: 4 vs. 3 for the Non-Fluorinated Analog

The (3R,4S)-4-fluorooxolan-3-yl substituent introduces one additional hydrogen bond acceptor (HBA) atom (the fluorine atom) relative to the non-fluorinated oxolan-3-yl analog, increasing the total HBA count from 3 to 4 . This alteration can modify the compound's ability to engage in intermolecular hydrogen bonds with biological targets or solvents.

Hydrogen bonding Molecular recognition Physicochemical property

Stereochemical Configuration: Defined (3R,4S) vs. Racemic/Undefined Analogues

1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine is supplied as a single, defined stereoisomer with the (3R,4S) absolute configuration . In contrast, the non-fluorinated analog 1-(tetrahydrofuran-3-yl)piperazine and many positional isomers are typically provided as racemic mixtures or without stereochemical specification . For applications requiring chiral integrity—such as asymmetric synthesis or stereospecific target engagement—this defined configuration eliminates the uncertainty and potential batch-to-batch variability inherent in racemic or stereochemically undefined material.

Stereochemistry Chiral building block Enantiomeric purity

High-Impact Application Scenarios for 1-[(3R,4S)-4-Fluorooxolan-3-yl]piperazine


Chiral Scaffold for Stereospecific Drug Discovery

When developing stereospecific kinase inhibitors or GPCR ligands where the spatial orientation of the oxolane-piperazine moiety is critical for target engagement, researchers should prioritize 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine over racemic or structurally undefined mixtures. The defined (3R,4S) configuration ensures that only one enantiomer is present, eliminating confounding biological results attributable to the inactive or off-target enantiomer . This is particularly relevant for fragment-based drug discovery, where starting from a single enantiomer simplifies SAR interpretation and accelerates lead optimization.

Lipophilicity-Driven SAR Optimization

In medicinal chemistry programs where modulating logP is a key parameter for balancing potency, permeability, and metabolic stability, 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine provides a quantifiable advantage over the non-fluorinated analog. The +1.68 log unit shift in lipophilicity (logP 1.24 vs. -0.44) offers a controlled vector for exploring lipophilicity-SAR relationships without altering the core heterocyclic framework .

Selective Hydrogen Bond Modulation in Fragment-Based Screening

For fragment-based screening libraries targeting proteins with hydrogen-bond-dependent binding pockets, the additional HBA count (4 vs. 3) introduced by the covalent fluorine atom differentiates 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine from its non-fluorinated counterpart. This property can be exploited to probe specific hydrogen-bond interactions with the target, providing a chemically tractable handle for structure-based optimization .

High-Purity Synthetic Intermediate for GMP-Like Processes

The commercially available 98% purity specification (Leyan) for this compound ensures that downstream synthetic steps are not compromised by impurities present in lower-purity (e.g., 95%) alternatives . This level of purity is critical for preparing advanced intermediates and final compounds destined for in vivo pharmacology, DMPK studies, or pilot-scale manufacturing.

Quote Request

Request a Quote for 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.